4H-1,2,4-triazole-3-sulfonyl chloride

Catalog No.
S733795
CAS No.
6461-29-6
M.F
C2H2ClN3O2S
M. Wt
167.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4H-1,2,4-triazole-3-sulfonyl chloride

CAS Number

6461-29-6

Product Name

4H-1,2,4-triazole-3-sulfonyl chloride

IUPAC Name

1H-1,2,4-triazole-5-sulfonyl chloride

Molecular Formula

C2H2ClN3O2S

Molecular Weight

167.58 g/mol

InChI

InChI=1S/C2H2ClN3O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H,4,5,6)

InChI Key

KRGDHNPMWOBKPN-UHFFFAOYSA-N

SMILES

C1=NNC(=N1)S(=O)(=O)Cl

Canonical SMILES

C1=NNC(=N1)S(=O)(=O)Cl

Organic Synthesis:

H-1,2,4-triazole-3-sulfonyl chloride finds application as a versatile building block in organic synthesis. Its sulfonyl chloride moiety acts as a good leaving group, facilitating nucleophilic substitution reactions. This allows the introduction of various functional groups onto diverse organic molecules, enabling the creation of complex and diverse structures. For instance, research has shown its utility in synthesizing substituted triazoles, heterocyclic compounds with diverse applications in medicinal chemistry and materials science.

Medicinal Chemistry:

The triazole ring system is a prevalent scaffold in numerous bioactive molecules. 4H-1,2,4-triazole-3-sulfonyl chloride serves as a valuable precursor for the synthesis of novel triazole-based drugs. By strategically modifying the substituents attached to the triazole ring, researchers can explore the structure-activity relationship (SAR) and potentially discover new drugs with improved therapeutic properties. Studies have explored its potential in developing antifungal and antibacterial agents [].

4H-1,2,4-triazole-3-sulfonyl chloride is a heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms. This compound features a sulfonyl chloride functional group, which significantly enhances its reactivity. The molecular formula of 4H-1,2,4-triazole-3-sulfonyl chloride is C3H3ClN3O2SC_3H_3ClN_3O_2S with a molecular weight of approximately 223.68 g/mol. It is known for its diverse applications in medicinal chemistry and material science due to its ability to act as a versatile building block for various chemical transformations and biological interactions .

Due to the presence of the sulfonyl chloride group, 4H-1,2,4-triazole-3-sulfonyl chloride is likely to be corrosive and a skin and eye irritant []. Standard safety protocols for handling strong acids and corrosive chemicals should be followed when working with this compound.

The biological activity of 4H-1,2,4-triazole-3-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets. Triazole compounds are known for their roles as enzyme inhibitors and receptor ligands in biochemical pathways. They often exhibit antimicrobial and anticancer properties due to their capacity to form stable covalent bonds with nucleophilic sites on enzymes and other biological molecules .

The synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride typically involves the chlorination of 1,2,4-triazole-3-thiol using chlorosulfonic acid or chlorine gas in an acid medium:

  • Chlorination Reaction:
    • Starting Material: 1,2,4-triazole-3-thiol.
    • Reagent: Chlorosulfonic acid or chlorine gas.
    • Solvent: Hydrochloric acid.
    • Conditions: The reaction is conducted at low temperatures (around 0°C) to control the formation of the sulfonyl chloride group .

In industrial settings, continuous flow reactors may be employed to optimize yield and purity through controlled reaction conditions and the use of catalysts.

4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds with antimicrobial and anticancer properties.
  • Material Science: The compound is utilized in developing advanced materials such as polymers and coatings due to its reactivity and functionalization capabilities.
  • Biological Research: It acts as a building block for synthesizing biologically active molecules, aiding in enzyme inhibitor studies and receptor ligand development .

Studies involving 4H-1,2,4-triazole-3-sulfonyl chloride have demonstrated its potential in interacting with various biological targets. Its electrophilic nature allows it to form covalent bonds with nucleophilic residues in enzymes, which can lead to inhibition or modulation of enzymatic activity. This property is particularly valuable in drug design and development as it can enhance the specificity and efficacy of therapeutic agents .

Several compounds share structural similarities with 4H-1,2,4-triazole-3-sulfonyl chloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
1H-1,2,4-TriazoleTriazole ringMore stable than 4H-isomer; used in various chemical syntheses
1,2,4-Triazole-3-thiolTriazole with thiol groupUsed in corrosion inhibition; less reactive than sulfonyl chloride
1,2,4-Triazole-3-sulfonamideTriazole with sulfonamide groupMore stable; used as an antibiotic; lacks the high reactivity of sulfonyl chloride
Methyl-1H-1,2,4-triazole-3-carboxylateTriazole with carboxylate groupUsed in nucleoside analog synthesis; different functional properties

Uniqueness

The presence of the sulfonyl chloride group in 4H-1,2,4-triazole-3-sulfonyl chloride distinguishes it from other triazole derivatives. This group imparts unique reactivity towards nucleophiles that can be exploited for various synthetic transformations not available to other analogs.

XLogP3

0.3

Wikipedia

1H-1,2,4-Triazole-5-sulfonyl chloride

Dates

Modify: 2023-08-15

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